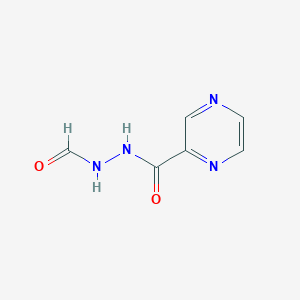
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is a chemical compound with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.137 g/mol It is known for its unique structure, which includes both hydrazine and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- typically involves the reaction of hydrazine derivatives with pyrazine carboxylic acid derivatives. One common method includes the condensation of hydrazine hydrate with pyrazine-2-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into hydrazine derivatives with lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction could produce hydrazine derivatives with different functional groups.
Scientific Research Applications
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving hydrazine derivatives.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound within biological systems .
Comparison with Similar Compounds
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the pyrazine ring.
Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the hydrazine moiety.
Hydrazinecarboxaldehyde: Another hydrazine derivative with different functional groups.
Uniqueness
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is unique due to its combination of hydrazine and pyrazine functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler hydrazine or pyrazine derivatives .
Properties
CAS No. |
54571-24-3 |
|---|---|
Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
N-(pyrazine-2-carbonylamino)formamide |
InChI |
InChI=1S/C6H6N4O2/c11-4-9-10-6(12)5-3-7-1-2-8-5/h1-4H,(H,9,11)(H,10,12) |
InChI Key |
POMPHEVBHWZGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















